molecular formula C38H40N2OS2 B11040070 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate

Cat. No.: B11040070
M. Wt: 604.9 g/mol
InChI Key: SOQHYECTMWGJDO-UHFFFAOYSA-N
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Description

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate is a quinoline-derived compound featuring a 2-oxo-quinoline core substituted with 2,2,4-trimethyl and 6-trityl (triphenylmethyl) groups, coupled to a diethylcarbamodithioate moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement .

Properties

Molecular Formula

C38H40N2OS2

Molecular Weight

604.9 g/mol

IUPAC Name

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C38H40N2OS2/c1-6-39(7-2)36(42)43-27-35(41)40-34-24-23-32(25-33(34)28(3)26-37(40,4)5)38(29-17-11-8-12-18-29,30-19-13-9-14-20-30)31-21-15-10-16-22-31/h8-26H,6-7,27H2,1-5H3

InChI Key

SOQHYECTMWGJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diethylaminocarbothioyl group: This step involves the reaction of diethylamine with carbon disulfide to form diethylaminocarbothioyl chloride.

    Attachment of the sulfanyl group: The diethylaminocarbothioyl chloride is then reacted with a suitable thiol to form the diethylaminocarbothioylsulfanyl intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.

    Formation of the quinoline ring: The final step involves the cyclization of the acetylated product with a suitable precursor to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Oxo Position Substituents Functional Group Biological Activity
Target Compound Quinoline 2-oxo 2,2,4-trimethyl, 6-trityl Diethylcarbamodithioate Antitumor (inferred)
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde Quinoline 2-oxo 5,8-dimethoxy, 6-carbaldehyde Carbaldehyde Antitumor (explicit)
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Dihydroquinoline 4-oxo 1-pentyl, 3-carboxamide Aryl-carboxamide Undisclosed (pharmacomodulation focus)
2-(2-Oxo-morpholin-3-yl)-acetamide Morpholinone 2-oxo Acetamide Acetamide Undisclosed (synthetic focus)

Key Observations :

  • Oxo Position: The 2-oxo group in the target compound and ’s quinoline derivative contrasts with the 4-oxo group in ’s dihydroquinoline.
  • Substituent Effects : The 6-trityl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like methoxy or carbaldehyde groups .
  • Functional Group Impact : The diethylcarbamodithioate group is rare in literature compared to carboxamides or aldehydes. Its sulfur-rich structure could confer metal-chelating properties or modulate metabolic stability relative to carboxamides .

Biological Activity

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate (CAS Number: 372496-32-7) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and toxicology.

  • Molecular Formula : C39H41N3OS2
  • Molecular Weight : 631.89 g/mol
  • Structure : The compound features a quinoline moiety substituted with a diethylcarbamodithioate group, contributing to its biological properties.

Biological Activity Overview

The biological activity of the compound is primarily assessed through its anticancer properties and its effects on various biological systems.

Anticancer Activity

Research indicates that compounds similar to 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate exhibit significant cytotoxicity against several cancer cell lines. For instance:

Cell Line GI(50) Value (μM) Reference
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of critical signaling pathways. The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline core can enhance or diminish biological activity, emphasizing the importance of specific functional groups in mediating these effects.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro studies have demonstrated that derivatives of quinoline can significantly inhibit cell proliferation in various cancer types. The compound's ability to interact with cellular targets involved in growth regulation has been documented in multiple studies.
  • In Vivo Studies : Although limited data exists specifically for this compound, related quinoline derivatives have shown promise in animal models, indicating potential for further clinical development.
  • Cytotoxicity Assays : Cytotoxicity assays using bioluminescent bacteria have revealed that similar compounds exhibit considerable cytotoxicity, suggesting environmental and health implications for broader use .

Toxicological Considerations

While the anticancer potential is promising, it is crucial to evaluate the toxicity profile of 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate. Preliminary toxicological assessments suggest that careful consideration is needed regarding dosage and potential side effects.

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